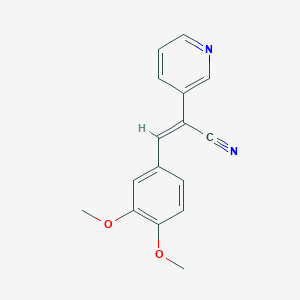

![molecular formula C12H20N2O B109713 [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine CAS No. 183871-34-3](/img/structure/B109713.png)

[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

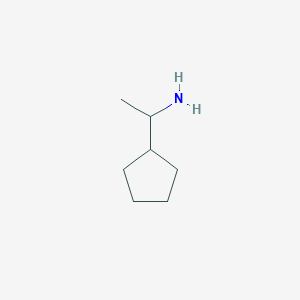

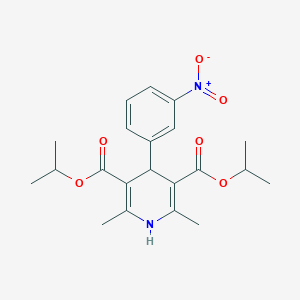

“[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine” is a chemical compound with the molecular formula C12H20N2O . It has a molecular weight of 208.30 g/mol . The compound has two defined atom stereocenters .

Molecular Structure Analysis

The compound’s IUPAC name is [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine . Its InChI is InChI=1S/C12H20N2O/c1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3/t10-,12-/m0/s1 . The compound has a canonical SMILES of CCC(C©OCC1=CC=CC=C1)NN and an isomeric SMILES of CCC@@HOCC1=CC=CC=C1)NN .Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 6 . The compound’s exact mass is 208.157563266 g/mol , and its topological polar surface area is 47.3 Ų . The compound has a heavy atom count of 15 , and its complexity is 158 .Aplicaciones Científicas De Investigación

Antifungal Agents

The compound has been explored for its potential as an antifungal agent. Researchers have designed and synthesized derivatives of N′-phenylhydrazides, which include this compound, to evaluate their antifungal activity. These compounds have shown varying degrees of inhibition against strains of Candida albicans, with some demonstrating better activity than fluconazole, a standard antifungal medication .

Lipoxygenase Inhibition

Derivatives of phenylhydrazine have been found to exhibit inhibitory activity against lipoxygenase, an enzyme involved in the metabolism of fatty acids. This suggests potential applications in treating inflammatory conditions and diseases where lipoxygenase plays a role .

Insecticidal Activity

Some phenylhydrazine derivatives have shown activity against adult Anopheles gambiae, the mosquito species responsible for transmitting malaria. This points to possible uses in developing new insecticides or repellents to combat malaria and other mosquito-borne diseases .

Antimicrobial Resistance

The World Health Organization has highlighted the increasing threat of antimicrobial resistance and the decreasing availability of effective therapies. Compounds like [(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine could play a role in the development of new antimicrobials to address this global health concern .

Bidentate Ligands

Hydrazides and their derivatives, including this compound, can act as bidentate ligands. They have the ability to form complexes with metals, which can be utilized in various fields such as catalysis, material science, and medicinal chemistry .

Tautomerism Studies

These compounds exhibit keto-enol tautomerism, which is a chemical equilibrium between two forms of a molecule that differ in the placement of a proton and the double bond. Studying this behavior can provide insights into reaction mechanisms and the stability of pharmaceuticals .

Organic Synthesis

Phenylhydrazine derivatives are used in organic synthesis as building blocks for creating a wide range of chemical compounds. Their reactivity and functional groups make them versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Mechanistic Studies

Research into the mechanisms of action of these compounds can reveal how they interact with biological systems. This knowledge is crucial for the design of more effective drugs with fewer side effects, as well as for understanding fundamental biological processes .

Propiedades

IUPAC Name |

[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9,13H2,1-2H3/t10-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVROTJLGHZEMC-JQWIXIFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine | |

CAS RN |

183871-34-3 |

Source

|

| Record name | [(1S,2S)-2-Benzyloxy-1-ethyl-propyl]hydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJG53JF3DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

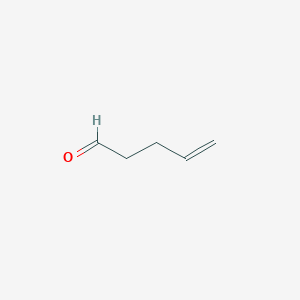

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)

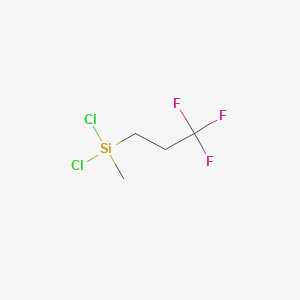

![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)

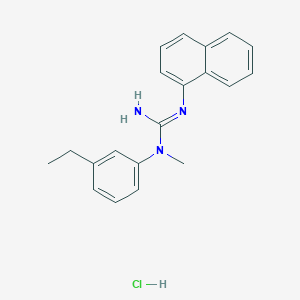

![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)